Cas no 92611-10-4 (Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester)

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester structure
92611-10-4 structure
Nome del prodotto:Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester
Numero CAS:92611-10-4
MF:C13H31N2OP
MW:262.371804475784
CID:813031
PubChem ID:24864467

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester
    • METHYL N,N,N',N'-TETRAISOPROPYLPHOSPHORODIAMIDITE
    • N-[[di(propan-2-yl)amino]-methoxyphosphanyl]-N-propan-2-ylpropan-2-amine
    • methoxy N,N,N',N'-tetraisopropylphosphordiamidite
    • methyl N,N,N',N'-tetraisopropylphosphordiamidite
    • Methyl N,N,N′,N′-tetraisopropylphosphorodiaMidite
    • methyl tetraisopropylphosphorodiamidite
    • Bis(diisopropylamino)methoxyphosphine
    • Bis(diisopropylamino)methoxyphosphine;
    • Methyl N,N,N′,N′-tetrakis(1-methylethyl)phosphorodiamidite (ACI)
    • Phosphorodiamidous acid, tetrakis(1-methylethyl)-, methyl ester (9CI)
    • Methyl N,N,N′,N′-tetraisopropylphosphordiamidite
    • 92611-10-4
    • SCHEMBL631105
    • AKOS024375420
    • G78188
    • DTXSID40352994
    • Methyl N,N,N,N-tetraisopropylphosphorodiaMidite
    • bis(diisopropylamino) methoxyphosphine
    • Phosphorodiamidous acid, tetrakis(1-methylethyl)-, methyl ester
    • [(DIISOPROPYLAMINO)(METHOXY)PHOSPHANYL]DIISOPROPYLAMINE
    • Methyl N,N,N inverted exclamation marka,N inverted exclamation marka-tetraisopropylphosphorodiamidite
    • DB-009762
    • starbld0015074
    • Methyl N,N,N',N'-tetraisopropylphosphorodiamidite, 97%
    • N,N,N',N'-Tetraisopropyl-1-methoxyphosphanediamine
    • MDL: MFCD00451020
    • Inchi: 1S/C13H31N2OP/c1-10(2)14(11(3)4)17(16-9)15(12(5)6)13(7)8/h10-13H,1-9H3
    • Chiave InChI: YFYBXOIQXOOUCI-UHFFFAOYSA-N
    • Sorrisi: O(C)P(N(C(C)C)C(C)C)N(C(C)C)C(C)C

Proprietà calcolate

  • Massa esatta: 278.21200
  • Massa monoisotopica: 262.21740061g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 7
  • Complessità: 172
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Superficie polare topologica: 15.7Ų
  • Conta Tautomer: niente
  • XLogP3: 3.6

Proprietà sperimentali

  • Colore/forma: liquido
  • Densità: 0.915 g/mL at 25 °C(lit.)
  • Punto di ebollizione: 74-75 °C/0.45 mmHg(lit.)
  • Punto di infiammabilità: Fahrenheit: 188,6 ° f< br / >Celsius: 87 ° C< br / >
  • Indice di rifrazione: n20/D 1.461(lit.)
  • PSA: 42.59000
  • LogP: 3.97850

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315-H319-H335
  • Dichiarazione di avvertimento: P261-P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NA 1993 / PGIII
  • WGK Germania:3
  • Codice categoria di pericolo: 14-36/37/38
  • Istruzioni di sicurezza: 7-26-36
  • CODICI DEL MARCHIO F FLUKA:10
  • Identificazione dei materiali pericolosi: Xi
  • Frasi di rischio:R14; R36/37/38

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Dati doganali

  • CODICE SA:2929909090
  • Dati doganali:

    Codice doganale cinese:

    2929909090

    Panoramica:

    2929909090 Altri composti azotati. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2929909090 altri composti con altre funzioni azotate IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Prezzodi più >>

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Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
Riferimento
Conceptual basis of the selective activation of bis(dialkylamino)methoxyphosphines by weak acids and its application toward the preparation of deoxynucleoside phosphoramidites in situ
Moore, Michael F.; Beaucage, Serge L., Journal of Organic Chemistry, 1985, 50(12), 2019-25

Synthetic Routes 2

Condizioni di reazione
Riferimento
Chemical synthesis of deoxyoligonucleotides by the phosphoramidite method
Caruthers, M. H.; Barone, A. D.; Beaucage, S. L.; Dodds, D. R.; Fisher, E. F.; et al, Methods in Enzymology, 1987, 154, 287-313

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Phosphorus trichloride ;  20 - 30 °C
1.2 Solvents: Diethyl ether ;  0 °C; overnight, 0 °C → rt
Riferimento
Preparation of nucleoside cyclic phosphates as antiviral agents
, United States, , ,

Synthetic Routes 4

Condizioni di reazione
Riferimento
Nucleoside phosphoramidite intermediates
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Diethyl ether
Riferimento
New approach to the synthesis of deoxyribonucleoside phosphoramidite derivatives
Hamamoto, Shoji; Takaku, Hiroshi, Chemistry Letters, 1986, (8), 1401-4

Synthetic Routes 6

Condizioni di reazione
Riferimento
Method for synthesizing deoxyoligonucleotides
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Diethyl ether ;  0 °C; 14 h, rt
Riferimento
Cytotoxic and mutagenic properties of alkyl phosphotriester lesions in Escherichia coli cells
Wu, Jiabin; Wang, Pengcheng; Wang, Yinsheng, Nucleic Acids Research, 2018, 46(8), 4013-4021

Synthetic Routes 8

Condizioni di reazione
Riferimento
Process for manufacturing purified phosphorodiamidite
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condizioni di reazione
Riferimento
In situ activation of bisdialkylaminophosphines - a new method for synthesizing deoxyoligonucleotides on polymer supports
Barone, A. D.; Tang, J. Y.; Caruthers, M. H., Nucleic Acids Research, 1984, 12(10), 4051-61

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Diethyl ether ;  0 °C; 2 h, 0 °C
Riferimento
Preparation of lysophosphatidylthreonine and their derivatives having activity of promoting degranulation of mast cells
, Japan, , ,

Synthetic Routes 11

Condizioni di reazione
1.1 Solvents: Diethyl ether ;  0 °C; overnight, rt
Riferimento
Preparation of cyclic nucleotide analogs as antiviral, antitumor, and parasiticide agents
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condizioni di reazione
1.1 Solvents: Chloroform ;  10 min, rt
Riferimento
Coupling of 1-Chloro-N,N-diisopropylphosphanamine-Based Reagents with Alcohols and Thiosulfonates: A Precise Construction of O-P(O)-S Bonds
Hussain, Feroze; Dar, Tariq Ahmad; Ahmed, Qazi Naveed, Organic Letters, 2022, 24(29), 5324-5328

Synthetic Routes 13

Condizioni di reazione
Riferimento
Hybridization of phosphate-methylated DNA and natural oligonucleotides. Implications for protein-induced DNA duplex destabilization
Van Genderen, Marcel H. P.; Kook, Leo H.; Buck, Henk M., Recueil des Travaux Chimiques des Pays-Bas, 1989, 108(1), 28-35

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Diethyl ether ;  0 °C; 3 h, 0 °C
Riferimento
Switching lysophosphatidylserine G protein-coupled receptor agonists to antagonists by acylation of the hydrophilic serine amine
Sayama, Misa; Uwamizu, Akiharu; Ikubo, Masaya; Chen, Luying; Yan, Ge; et al, Journal of Medicinal Chemistry, 2021, 64(14), 10059-10101

Synthetic Routes 15

Condizioni di reazione
1.1 Solvents: Diethyl ether
Riferimento
Synthesis of phosphate-methylated DNA fragments using 9-fluorenylmethoxycarbonyl as transient base protecting group
Koole, Leo H.; Moody, Harold M.; Broeders, Niek L. H. L.; Quaedflieg, Peter J. L. M.; Kuijpers, Will H. A.; et al, Journal of Organic Chemistry, 1989, 54(7), 1657-64

Synthetic Routes 16

Condizioni di reazione
Riferimento
Bis-(N,N-dialkylamino)alkoxyphosphines as a new class of phosphite coupling agent for the synthesis of oligonucleotides
Lee, Hyun Jae; Moon, Sung Hwan, Chemistry Letters, 1984, (7), 1229-32

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Raw materials

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Preparation Products

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